molecular formula C23H20N2O5S B12168212 benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B12168212
M. Wt: 436.5 g/mol
InChI Key: BTBDOVYOGOSQJT-UHFFFAOYSA-N
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Description

Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a pyrimidothiazine core, and a benzyl ester group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Construction of the Pyrimidothiazine Core: This step involves the condensation of a thioamide with a β-keto ester, followed by cyclization to form the pyrimidothiazine ring.

    Introduction of the Benzyl Ester Group: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, where nucleophiles such as amines or thiols can replace the ester group.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the construction of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H20N2O5S

Molecular Weight

436.5 g/mol

IUPAC Name

benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H20N2O5S/c1-14-20(22(27)28-12-15-5-3-2-4-6-15)21(25-19(26)9-10-31-23(25)24-14)16-7-8-17-18(11-16)30-13-29-17/h2-8,11,21H,9-10,12-13H2,1H3

InChI Key

BTBDOVYOGOSQJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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